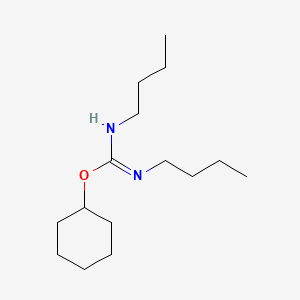

Cyclohexyl N,N'-dibutylimidocarbamate

Description

Cyclohexyl N,N'-dibutylimidocarbamate is a carbamate derivative featuring a cyclohexyl group and two butyl substituents on the imidocarbamate backbone. For example, cyclohexyl groups in carboxamide derivatives have demonstrated potent antitubercular activity (MIC = 0.625 μg mL⁻¹) when optimized for lipophilicity and steric fit . Similarly, cyclohexyl-containing thiosemicarbazone derivatives exhibit enhanced monoamine oxidase-A (MAO-A) inhibition when positioned at the N(1) site . These findings underscore the importance of substituent size, hydrophobicity, and spatial arrangement in modulating biological activity.

Properties

CAS No. |

92861-90-0 |

|---|---|

Molecular Formula |

C15H30N2O |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

cyclohexyl N,N'-dibutylcarbamimidate |

InChI |

InChI=1S/C15H30N2O/c1-3-5-12-16-15(17-13-6-4-2)18-14-10-8-7-9-11-14/h14H,3-13H2,1-2H3,(H,16,17) |

InChI Key |

ZTNMYDVZISEXNA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=NCCCC)OC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl N,N’-dibutylimidocarbamate can be synthesized through the reaction of cyclohexyl isocyanate with N,N’-dibutylamine. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction proceeds as follows:

Cyclohexyl isocyanate+N,N’-dibutylamine→Cyclohexyl N,N’-dibutylimidocarbamate

Industrial Production Methods

Industrial production of Cyclohexyl N,N’-dibutylimidocarbamate involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or distillation, to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl N,N’-dibutylimidocarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the imidocarbamate moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.

Substitution: Various nucleophiles such as amines or alcohols; reactions often conducted in polar solvents like dimethylformamide.

Major Products Formed

Oxidation: Products may include cyclohexyl N,N’-dibutylurea and other oxidized derivatives.

Reduction: Reduced forms of the compound, potentially leading to the formation of cyclohexyl N,N’-dibutylamine.

Substitution: Substituted imidocarbamates with different functional groups replacing the original moiety.

Scientific Research Applications

Cyclohexyl N,N’-dibutylimidocarbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of Cyclohexyl N,N’-dibutylimidocarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Antimicrobial and Antitubercular Activity

Cyclohexyl N,N'-dibutylimidocarbamate shares structural similarities with amide and carbamate derivatives studied for antimicrobial properties. Key findings from analogues include:

The cyclohexyl group in compound 6g achieves maximal antitubercular activity by fitting a hydrophobic pocket in the target enzyme, as shown in Mycobacterium tuberculosis assays . However, increasing substituent bulk (e.g., 4-ethyl-cyclohexyl in 6h ) disrupts binding, highlighting strict steric constraints. Oxygen or nitrogen incorporation into the cyclohexyl ring (e.g., 6k , 6l ) further reduces activity, emphasizing the necessity of unmodified hydrophobicity .

Enzyme Inhibition: MAO-A Selectivity

In contrast to antitubercular activity, cyclohexyl groups in thiosemicarbazone derivatives (e.g., B14–B26 ) enhance MAO-A inhibition when placed at the N(1) position. Compounds with 4-substituted phenyl rings linked via oxygen or sulfur atoms exhibit superior activity, suggesting dual dependence on cyclohexyl hydrophobicity and electronic effects from the aromatic moiety . This contrasts with antitubercular analogues, where aromatic groups (e.g., benzoamide 7a ) are less effective than aliphatic cyclohexyl derivatives .

Structural and Electronic Considerations

- Lipophilicity : Cyclohexyl groups balance hydrophobicity and steric volume, outperforming smaller (cyclopentyl) or polar (O/N-containing) substituents .

- Substituent Position : Activity varies with substituent placement (e.g., N(1) vs. amido group), indicating target-specific binding requirements .

- Aromatic vs. Aliphatic : Aromatic substituents (e.g., benzoamide) show moderate antitubercular activity but are less effective than cyclohexyl derivatives, whereas they synergize with cyclohexyl groups in MAO-A inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.